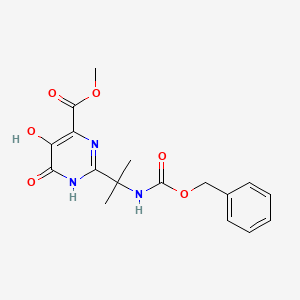
(Methyl)triphenylphosphonium Iodide-d3,13CD3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Methyl)triphenylphosphonium Iodide-d3,13CD3 is a deuterated version of methyltriphenylphosphonium iodide. It is a phosphonium salt where the methyl group is substituted with deuterium atoms. This compound is often used in various chemical reactions and research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Methyl)triphenylphosphonium Iodide-d3,13CD3 typically involves the reaction of triphenylphosphine with iodomethane-d3. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The general reaction scheme is as follows:
Reactants: Triphenylphosphine (P(C6H5)3) and iodomethane-d3 (CD3I).
Reaction Conditions: The reaction is usually performed in a solvent such as dichloromethane or chloroform, under an inert atmosphere (e.g., nitrogen or argon) to avoid moisture and oxygen.
Procedure: The reactants are mixed and stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(Methyl)triphenylphosphonium Iodide-d3,13CD3 undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Wittig Reactions: It is commonly used as a Wittig reagent to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Wittig Reaction: The reaction with aldehydes or ketones is usually performed in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane, often at room temperature or slightly elevated temperatures.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, with hydroxide ions, the product would be triphenylphosphine oxide.
Wittig Reaction: The major product is an alkene, formed by the reaction of the phosphonium ylide with an aldehyde or ketone.
科学研究应用
(Methyl)triphenylphosphonium Iodide-d3,13CD3 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: Utilized in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: Employed in the synthesis of pharmaceuticals where deuterium labeling is required to study drug metabolism and pharmacokinetics.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of (Methyl)triphenylphosphonium Iodide-d3,13CD3 in chemical reactions involves the formation of a phosphonium ylide. In the Wittig reaction, the ylide reacts with carbonyl compounds to form alkenes. The deuterium atoms in the compound can also be used to study reaction mechanisms and pathways by tracing the movement of deuterium during the reaction.
相似化合物的比较
Similar Compounds
Methyltriphenylphosphonium Iodide: The non-deuterated version of the compound.
Methyltriphenylphosphonium Bromide: Similar structure but with a bromide ion instead of iodide.
Heptyltriphenylphosphonium Bromide: A longer alkyl chain variant with a bromide ion.
Uniqueness
(Methyl)triphenylphosphonium Iodide-d3,13CD3 is unique due to the presence of deuterium atoms, which makes it valuable for studies involving isotopic labeling. This allows researchers to trace the movement of atoms in chemical reactions and biological processes, providing insights that are not possible with non-deuterated compounds.
属性
IUPAC Name |
triphenyl(trideuterio(113C)methyl)phosphanium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1+1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMIXMFEVJHFNY-SPZGMPHYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18IP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676043 |
Source


|
| Record name | (~13~C,~2~H_3_)Methyl(triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282107-30-6 |
Source


|
| Record name | (~13~C,~2~H_3_)Methyl(triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic acid methyl ester](/img/structure/B564918.png)
![(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane](/img/structure/B564921.png)
![(2E)-2-[2-(3,4-Dihydroxyphenyl)ethylidene]hydrazinecarboxamide](/img/structure/B564924.png)



